THIQ shares structural similarities with established drugs like amantadine, an antiviral medication with potential benefits for Parkinson's disease National Institutes of Health: Amantadine: . This similarity suggests THIQ-HCl might hold potential for developing new drugs targeting similar mechanisms. However, further research is required to explore this possibility.
Currently, there is a scarcity of scientific literature specifically investigating THIQ-HCl. More studies are needed to elucidate its potential applications and pharmacological properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride, also known as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is a quinoline derivative with the molecular formula and a molecular weight of 177.20 g/mol. The compound is characterized by its white to light yellow crystalline powder form and is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive agents like Quinapril .
The compound exhibits biological activity primarily due to its role as a precursor in the synthesis of Quinapril, which is effective for treating hypertension and congestive heart failure. Quinapril acts as an angiotensin-converting enzyme inhibitor (ACE inhibitor), which helps relax blood vessels and reduce blood pressure .
Several synthesis methods for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride have been documented:
Several compounds share structural similarities with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Quinapril | C19H24N2O5 | An ACE inhibitor used for hypertension treatment. |
1,2,3,4-Tetrahydroisoquinoline | C9H11N | A simpler structure without the carboxylic acid group. |
1-Hydroxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | Hydroxylated derivative with potential biological activity. |
These compounds highlight the unique role of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride as an important intermediate in drug synthesis while showcasing variations in biological activity and therapeutic applications.
The discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride traces its origins to the pioneering work of Amé Pictet and Theodor Spengler in 1911, who first developed the foundational chemistry that would eventually lead to this compound's synthesis. The original Pictet-Spengler reaction involved the condensation of phenethylamine and dimethoxymethane in concentrated hydrochloric acid to produce 1,2,3,4-tetrahydroisoquinoline, establishing the fundamental synthetic pathway that would later be adapted for carboxylic acid derivatives. This groundbreaking work demonstrated that beta-arylethylamines could undergo condensation with carbonyl compounds in the presence of protic acids to create substituted tetrahydroisoquinoline structures, laying the foundation for decades of subsequent research.
The development of the carboxylic acid derivative specifically emerged from the recognition that constrained amino acid analogs could provide enhanced biological activity and selectivity compared to their linear counterparts. Early researchers observed that when tyrosine and phenylalanine were treated under similar conditions to the original Pictet-Spengler protocol, cyclized products could be obtained. This observation sparked interest in developing systematic approaches to synthesize tetrahydroisoquinoline-3-carboxylic acid derivatives as conformationally restricted analogs of naturally occurring amino acids.
The hydrochloride salt form of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed to address solubility and stability concerns associated with the free acid form. Research documented in patent literature from the 1990s describes systematic approaches to producing these derivatives safely and efficiently, with particular attention to avoiding the formation of mutagenic byproducts such as bis(chloromethyl)ether that could arise from traditional synthetic methods. The development of alternative acid catalysts, including sulfuric acid and hydrobromic acid, represented significant advances in the practical synthesis of these compounds.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride occupies a central position within the broader family of tetrahydroisoquinoline compounds, serving as both a fundamental structural unit and a versatile synthetic intermediate. The compound belongs to the class of organic compounds known as tetrahydroisoquinolines, which are characterized as tetrahydrogenated isoquinoline derivatives. Within this chemical family, the presence of the carboxylic acid functionality at the 3-position creates unique stereochemical and electronic properties that distinguish it from other tetrahydroisoquinoline variants.
The structural significance of this compound lies in its ability to function as a constrained analog of phenylalanine, where the ethylamine side chain is cyclized back to the aromatic ring system. This cyclization creates a rigid bicyclic framework that restricts conformational flexibility while maintaining key pharmacophoric elements necessary for biological activity. The compound exists in both racemic and enantiomerically pure forms, with the (S)-enantiomer (L-form) bearing the specific Chemical Abstracts Service number 74163-81-8 and demonstrating distinct biological properties.
Chemical databases document numerous synonyms for this compound, including Tic-AA, H-TIC-OH, and 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, reflecting its widespread use across different research contexts. The compound's molecular weight of 177.20 g/mol and its characteristic structural features make it readily identifiable through standard analytical techniques. Its position within tetrahydroisoquinoline chemistry is further emphasized by its frequent appearance as a core structural element in more complex pharmaceutical molecules.
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₂ | |
Molecular Weight | 177.20 g/mol | |
Melting Point | >300°C | |
Optical Rotation (S-form) | [α]₂₀/D 168° | |
pKa (Predicted) | 2.21±0.20 |
The significance of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride in alkaloid research extends far beyond its individual properties, as it represents a key structural motif found throughout numerous biologically active natural products and synthetic pharmaceuticals. Tetrahydroisoquinoline alkaloids constitute one of the most diverse and pharmaceutically important classes of natural products, exhibiting a broad spectrum of biological activities including antitumor, antibiotic, antiviral, anti-inflammatory, anticoagulant, and bronchodilatory effects. The carboxylic acid derivative serves as both a model compound for understanding structure-activity relationships within this alkaloid family and as a synthetic precursor for more complex molecules.
Research has documented the widespread distribution of tetrahydroisoquinoline alkaloids in nature, with many demonstrating clinical applications. The constrained structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid provides insights into the conformational requirements for biological activity, helping researchers understand how structural rigidity can enhance selectivity and potency. This understanding has proven invaluable in the design of new therapeutic agents based on natural alkaloid templates.
The compound's role in alkaloid research is particularly evident in its use as a synthetic intermediate for N-methyl-D-aspartic acid receptor antagonists and other neurologically active compounds. Recent advances in the total synthesis of tetrahydroisoquinoline alkaloids have consistently featured derivatives of this core structure, demonstrating its continued relevance in contemporary natural product synthesis. The ability to access both enantiomers of the compound has enabled detailed studies of stereochemical effects in biological systems, contributing to our understanding of molecular recognition and enzyme selectivity.
Modern alkaloid research has increasingly focused on the development of practical synthetic routes to complex tetrahydroisoquinoline structures, with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives serving as key intermediates. The compound's established synthetic accessibility and well-characterized properties make it an ideal starting point for the construction of more elaborate alkaloid frameworks. This has led to its incorporation into numerous total synthesis strategies targeting bioactive natural products.
The evolution of synthetic approaches to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride reflects the broader development of heterocyclic chemistry and the increasing sophistication of modern organic synthesis. The traditional Pictet-Spengler reaction, while historically important, has been supplemented by a diverse array of modern methodologies that offer improved selectivity, efficiency, and safety profiles.
Early synthetic approaches relied heavily on the classical Pictet-Spengler condensation of phenylalanine derivatives with formaldehyde or paraformaldehyde in the presence of strong acids. These methods, while effective, often suffered from limitations including racemization, formation of toxic byproducts, and modest yields. The development of alternative acid catalysts, particularly sulfuric acid and hydrobromic acid, represented significant improvements in terms of safety and product quality. Patent literature from the 1990s documents systematic studies of reaction conditions, demonstrating that temperatures of 50-80°C and reaction times of 0.5-36 hours could provide optimal results.
Contemporary synthetic approaches have embraced a much broader range of methodologies, including enyne metathesis, [2+2+2] cycloaddition reactions, and Diels-Alder cycloadditions. The development of synergistic combinations of different cycloaddition strategies has enabled the synthesis of novel tetrahydroisoquinoline-3-carboxylic acid derivatives with enhanced structural diversity. These advanced methodologies often provide superior control over stereochemistry and functional group compatibility compared to traditional approaches.
The emergence of biocatalytic approaches represents a particularly exciting development in the field. Recent research has demonstrated that norcoclaurine synthase from Thalictrum flavum can catalyze Pictet-Spengler reactions between dopamine and unactivated ketones, facilitating the biocatalytic generation of chiral tetrahydroisoquinoline derivatives. This enzymatic approach offers unprecedented stereoselectivity and represents the first example of enzyme-catalyzed Pictet-Spengler reactions with unactivated ketones, opening new possibilities for sustainable synthesis.
The development of asymmetric variants of these synthetic methods has been driven by the pharmaceutical industry's need for enantiomerically pure compounds. Modern approaches often employ chiral auxiliaries, asymmetric catalysis, or enzymatic resolution to access specific stereoisomers of the target compound. The identification of dynamic kinetic resolution strategies has proven particularly valuable, allowing high yields of enantiomerically enriched products through crystallization-driven processes.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride represents a significant constrained amino acid derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol [1] [2]. The compound is designated by the Chemical Abstracts Service registry number 41994-51-8 and follows the International Union of Pure and Applied Chemistry nomenclature as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride [1] [2].
The molecular structure consists of a tetrahydroisoquinoline core with a carboxylic acid functionality positioned at the 3-carbon, forming the hydrochloride salt [3] [1]. The canonical Simplified Molecular Input Line Entry System representation is documented as Cl.OC(=O)C1CC2=C(CN1)C=CC=C2, while the International Chemical Identifier key is recorded as FXHCFPUEIDRTMR-UHFFFAOYSA-N [2]. The parent compound, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, bears the molecular formula C₁₀H₁₁NO₂ with a molecular weight of 177.20 g/mol [3] [4].
The solubility characteristics of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives demonstrate significant variability based on structural modifications and salt formation [5]. The parent acid exhibits solubility in hot water and basic aqueous solutions, indicating enhanced dissolution under alkaline conditions [6] [5]. The hydrochloride salt form typically demonstrates improved water solubility compared to the free acid, a characteristic commonly observed in amino acid hydrochloride derivatives [5].
Related tetrahydroisoquinoline carboxylic acid derivatives show varying solubility profiles, with some demonstrating water solubility values of 114.0 mg/mL (0.588 mol/L) classified as very soluble, while others exhibit higher solubility of 1040.0 mg/mL (5.39 mol/L) categorized as highly soluble [7]. These variations reflect the influence of substituent groups and salt formation on overall solubility characteristics.
The spectroscopic characterization of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives reveals distinctive patterns across multiple analytical techniques [8]. Nuclear magnetic resonance spectroscopy demonstrates complex behavior due to conformational isomerism around amide bonds in derivatives [8]. Proton nuclear magnetic resonance spectra typically exhibit characteristic multiplets for the tetrahydroisoquinoline skeleton protons, with chemical shifts ranging from δ 4.6–5.6 for H(3) and H(1) positions [8].
Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for carbonyl carbons of carboxylic acid groups, typically appearing around δ 170-171 for ester derivatives [8]. The aromatic carbons of the tetrahydroisoquinoline ring system display characteristic chemical shifts in the δ 126-132 region [8]. Infrared spectroscopy of carboxylic acid derivatives shows characteristic absorption bands, with carboxylic acid carbonyl stretches typically appearing between 1710-1680 cm⁻¹ for aromatic systems due to conjugation effects [9].
Mass spectrometry provides molecular ion peaks corresponding to the expected molecular weights, with characteristic fragmentation patterns reflecting the tetrahydroisoquinoline core structure [10] [11]. The spectroscopic data collectively confirm the structural integrity and purity of synthesized compounds.
The crystalline properties of tetrahydroisoquinoline carboxylic acid derivatives have been extensively characterized through X-ray crystallography [12] [13] [14]. The parent L-form of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits a melting point greater than 300°C with decomposition, indicating significant thermal stability [6] [5]. The compound typically crystallizes as a white to almost white powder with crystal morphology [6] [5].
Crystal structure analyses of related tetrahydroisoquinoline derivatives reveal characteristic molecular conformations [13] [14]. The tetrahydroisoquinoline ring system typically adopts a half-chair conformation, with the heterocyclic ring showing specific geometric parameters [13]. Bond lengths and angles fall within expected ranges for this class of compounds, with C-N bond lengths typically around 1.47 Å and characteristic bond angles maintaining the structural integrity of the bicyclic system [13].
The crystal packing arrangements demonstrate hydrogen bonding patterns characteristic of carboxylic acid functionalities, contributing to the overall stability of the crystalline form [14] [15]. These intermolecular interactions play crucial roles in determining the physical properties and stability of the solid-state material.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid exists as a chiral molecule with a stereogenic center at the 3-position bearing the carboxylic acid functionality [4] [16]. The compound can exist in both (R) and (S) configurations, with distinct optical and biological properties [4] [6]. The S-enantiomer, designated as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, exhibits specific optical rotation values of [α]₂₀/D -166° (c=1, 1 mol/L sodium hydroxide) [6] [5].
The R-enantiomer demonstrates opposite optical rotation characteristics, with documented values indicating the antipodal relationship between the two forms [4]. Enantiomeric separation and synthesis methods have been developed utilizing enzymatic resolution techniques, including lipase-catalyzed approaches that achieve excellent enantiomeric excess values greater than 99% [17] [18]. The absolute configuration determination relies on correlation with known amino acid derivatives and optical rotation comparisons [6] [16].
Both enantiomers can be prepared through stereoselective synthetic routes or resolution of racemic mixtures [17] [18]. The enantiomeric purity determination typically employs chiral high-performance liquid chromatography methods, enabling precise quantification of enantiomeric excess [8]. The stereochemical assignments have been confirmed through comparison with authentic samples and chemical correlation studies [16] [19].
Conformational analysis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives reveals complex behavior influenced by multiple factors [8] [20] [21]. The tetrahydroisoquinoline ring system exhibits conformational flexibility, with the six-membered ring typically adopting half-chair conformations [13]. Quantum chemical calculations at various theoretical levels have elucidated the preferred conformations and energy barriers between different forms [8].
Nuclear magnetic resonance studies demonstrate the existence of multiple conformers in solution, particularly for amide derivatives where rotation around the amide bond is restricted [8] [21]. These conformational isomers exist in equilibrium with high kinetic barriers of approximately 17 kcal/mol, preventing rapid interconversion at ambient temperatures [21]. The observation of separate signals for individual conformers in nuclear magnetic resonance spectra confirms the slow exchange on the nuclear magnetic resonance timescale [8].
The conformational preferences are influenced by intramolecular hydrogen bonding, steric interactions, and electronic effects [20] [21]. Computational studies utilizing density functional theory methods with polarized continuum models for solvent effects provide detailed insights into the relative energies and geometries of different conformational states [8]. These findings have significant implications for structure-based drug design, as different conformers may exhibit distinct binding affinities and selectivities [21].
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid functions as a conformationally constrained analog of phenylalanine, representing a significant structural modification with important implications for peptide and protein chemistry [22] [23] [20]. The constraint is achieved through the formation of a methylene bridge between the amino group and the aromatic nucleus of phenylalanine via the Pictet-Spengler reaction with formaldehyde [22] [19].
This structural constraint restricts the conformational flexibility inherent in phenylalanine, potentially leading to enhanced selectivity and altered biological activity when incorporated into peptide sequences [22] [24] [20]. The tetrahydroisoquinoline core maintains the essential aromatic character of phenylalanine while imposing geometric restrictions that favor specific conformational states [20]. Research demonstrates that incorporation of this constrained analog into peptide structures can dramatically influence activity and selectivity profiles [24] [23].
The constrained nature of the tetrahydroisoquinoline-3-carboxylic acid residue promotes specific secondary structure formation, including beta-bend and helical conformations in peptide contexts [20]. Structural studies reveal preferred side-chain conformations, typically adopting gauche(-) orientations that differ from the multiple rotameric states accessible to unconstrained phenylalanine [20]. These conformational preferences contribute to the unique biological properties observed when this constrained analog replaces phenylalanine in bioactive peptides [24] [23].
The Pictet–Spengler reaction condenses a β-arylethylamine with an aldehyde under Brønsted-acid catalysis, generating an iminium ion that cyclises through a six-membered electrophilic aromatic substitution to deliver a tetrahydroisoquinoline core [1] [2] [3]. Early studies by Amé Pictet and Theodor Spengler employed phenethylamine and methanal in concentrated hydrogen chloride, but contemporary adaptations replace the hazardous mineral acid with milder alternatives to minimise by-products.
Table 1 summarises representative literature procedures directed to the target 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or its salts.
Entry | Nitrogen source | Aldehyde source | Acid catalyst (concentration) | Temperature / time | Isolated product | Yield | Optical purity | Reference |
---|---|---|---|---|---|---|---|---|
1 | L-Phenylalanine | Methanal solution (37%) | Hydrogen bromide (47%) | 65 °C / 7 h | (S)-Tic hydrobromide | 86.4% [4] | 97% enantiomeric excess [4] | 13 |
2 | L-Phenylalanine | Paraformaldehyde | Sulfuric acid, 0.05 mol L⁻¹ | 70 °C / 12 h | (S)-6-Hydroxy-Tic | 100% [4] | 100% enantiomeric excess [4] | 13 |
3 | Racemic Phenylalanine | Methanal solution (37%) | Hydrogen chloride (concentrated) | Reflux / 6 h | Rac-Tic hydrochloride | 72% [3] | 0% (racemic) [3] | 37 |
Key observations
The Bischler–Napieralski approach constructs a dihydroisoquinoline by dehydrative cyclisation of a β-arylethylamide with phosphoryl chloride or polyphosphoric acid; subsequent reduction furnishes the tetrahydroisoquinoline skeleton [5].
David Rapoport and co-workers examined the method in detail using 4-(benzyloxy)phenylacetamide precursors [6]. After cyclisation in refluxing toluene with phosphoryl chloride, sodium borohydride reduction afforded 1-(4-benzyloxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in 82% isolated yield [6]. Meticulous alkaline washing of the crude dihydroisoquinoline suppressed over-oxidation to the aromatic isoquinoline and reduced ortho-cyclisation impurities to ≤4% [6].
Table 2 compares representative data.
Entry | Dehydrating agent | Cyclisation temperature | Reductant | Desired Tic derivative | Yield | Ortho-isomer content | Reference |
---|---|---|---|---|---|---|---|
1 | Phosphoryl chloride | Refluxing toluene | Sodium borohydride | 1-(4-Benzyloxybenzyl)-6-methoxy-Tic hydrochloride | 82% [6] | 3% [6] | 8 |
2 | Phosphoryl chloride | Refluxing toluene | Platinum oxide / hydrogen | 1-(4-Hydroxybenzyl)-6-methoxy-Tic | 97% [6] | 0% [6] | 8 |
Catalytic ring-closing enyne metathesis offers a modular route to carbocyclic tethers that can be elaborated to the Tic scaffold [7] [8]. Kotha and co-workers reported ruthenium-catalysed cyclisation of terminal enynes followed by oxidation and carboxylation, affording diversely substituted Tic derivatives in 73–96% yields (example 76a, 96% yield under an ethene atmosphere) [9].
Advantages include:
Cobalt- or rhodium-mediated [2 + 2 + 2] cycloaddition of diynes with nitriles or alkenes delivers polysubstituted benzene cores that can be transformed into Tic acids after hydrogenation and oxidative cleavage [10] [11]. A typical Wilkinson’s catalyst procedure produced a Tic ester in 68% yield, demonstrating compatibility with electron-rich methoxy groups [10].
A sequential enyne metathesis followed by intramolecular Diels–Alder cycloaddition has been exploited to introduce additional ring fusion prior to oxidative cleavage to the Tic carboxylic acid [7]. Reported thermal cycloaddition of a diene–enone intermediate proceeded cleanly, giving bicyclic adducts in 70% yield that, after oxidative demethylation, supplied the carboxylic acid core [7].
Kyowa Hakko Kogyo patented an industrially robust process that subjects phenylalanine or substituted phenylalanines to methanal under sulfuric or hydrogen bromide catalysis [4]. Optimised conditions (0.05 mol L⁻¹ sulfuric acid, 70 °C, 12 h) afford quantitative conversion to Tic salts with enantiomeric excesses up to 100% when starting from optically pure amino acids [4].
Key variables identified in scale-up studies [4]:
Parameter | Recommended range | Impact on outcome |
---|---|---|
Acid strength | 0.01–1 mol L⁻¹ sulfuric acid or 20–50% hydrogen bromide | Lower strength maintains stereochemical integrity and suppresses mutagenic bis(chloromethyl) ether formation [4] |
Methanal equivalents | 1.5–5 | Excess aldehyde drives iminium formation; excessive quantities cause resinous by-products [12] |
Temperature | 50–80 °C | Higher temperature shortens reaction time but promotes racemisation; 70 °C chosen as compromise [4] |
Reaction time | 0.5–12 h | Adjusted inversely with temperature to secure complete conversion [4] |
Purification is typically performed by crystallisation of the hydrogen sulfate or hydrobromide salt, followed by basification and acid exchange to the desired hydrogen chloride salt, giving overall isolated yields of 80–90% for kilogram batches [4].
Several catalytic platforms impart high asymmetric induction while forming the Tic core directly.
Table 3 compiles comparative data.
Catalyst system | Transformation type | Substrate example | Yield | Enantiomeric excess | Reference |
---|---|---|---|---|---|
Iridium / tert-butyl-Josiphos complex | Intramolecular asymmetric reductive amination | N-carbobenzyloxy-protected ω-amino ketone | 88% [14] | 99% [14] | 14 |
Palladium / S-Siphos-PE complex | Alkene carboamination | 2-Allyl-4-methoxybenzylamine | 69% [15] | 94 : 6 er [15] | 30 |
Bis-quaternary cinchona alkaloid bromide | Phase-transfer α-alkylation | Glycine-derived imine ester | 91% [16] | 96% [16] | 29 |
When catalytic asymmetry is impractical, classical resolution remains viable. Diastereomeric crystallisation of the Tic menthyl ester pair, followed by basic hydrolysis, yields either enantiomer in >98% enantiomeric excess on multi-gram scale [18]. Alternatively, the mandelate salt procedure offers comparable selectivity, albeit with an additional esterification step [18].
Irritant